4-Chlorobenzo[b]thiophen-3-amine
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Overview
Description
4-Chlorobenzo[b]thiophen-3-amine is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound has a molecular formula of C8H6ClNS and a molecular weight of 183.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chlorobenzo[b]thiophen-3-amine involves the reaction of 4-chlorobenzothiophene with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a one-step synthesis involving aryne reactions with alkynyl sulfides. This method offers high yields and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[b]thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[b]thiophen-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chlorobenzo[b]thiophen-3-amine can be compared with other benzothiophene derivatives such as:
Benzo[b]thiophene: The parent compound without the chlorine and amine substituents.
4-Methylbenzo[b]thiophen-3-amine: Similar structure but with a methyl group instead of a chlorine atom.
4-Bromobenzo[b]thiophen-3-amine: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H6ClNS |
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Molecular Weight |
183.66 g/mol |
IUPAC Name |
4-chloro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6ClNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2 |
InChI Key |
HJRLVOQZNAWTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)N |
Origin of Product |
United States |
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